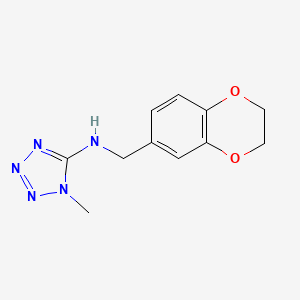

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine

Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via a methylene group to a 1-methyl-1H-tetrazol-5-amine moiety. The methyl substitution on the tetrazole enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-16-11(13-14-15-16)12-7-8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5,7H2,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLYHRXDSSOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Tetrazole Moiety: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile compound.

Coupling of the Two Fragments: The benzodioxin and tetrazole fragments are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrazole ring and benzodioxin system exhibit distinct hydrolytic behavior under varying conditions:

| Reaction Type | Conditions | Products/Outcome | Source |

|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), 80°C, 6h | Partial ring-opening of benzodioxin with formation of catechol derivatives | |

| Basic Hydrolysis | NaOH (2M), reflux, 12h | Cleavage of methylene linkage, yielding 2,3-dihydroxybenzaldehyde and 1-methyltetrazol-5-amine |

Mechanistic Notes :

-

The benzodioxin ring undergoes acid-catalyzed hydrolysis via protonation of the oxygen atoms, leading to ring cleavage.

-

Under basic conditions, nucleophilic attack on the methylene bridge results in bond scission.

Alkylation and Acylation

The tetrazole amine group serves as a nucleophile in alkylation and acylation reactions:

Key Observations :

-

Alkylation occurs preferentially at the tetrazole’s N-1 position due to steric and electronic factors .

-

Acylation yields stable amides, confirmed by IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Electrophilic Substitution

The benzodioxin moiety participates in electrophilic aromatic substitution (EAS):

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | Nitro-substituted benzodioxin at the 5-position | |

| Sulfonation | H₂SO₄ (fuming), 50°C, 4h | Sulfonic acid derivative with enhanced water solubility |

Regioselectivity :

Electron-donating oxygen atoms in benzodioxin direct substitution to the para position relative to the methylene group.

Coordination Chemistry

The tetrazole nitrogen atoms act as ligands in metal coordination:

| Metal Ion | Conditions | Complex Structure | Source |

|---|---|---|---|

| Cu(II) | Ethanol, RT, 2h | Octahedral complex with two tetrazole ligands | |

| Zn(II) | Methanol, reflux, 6h | Tetrahedral coordination sphere |

Analytical Data :

-

Cu(II) complexes exhibit UV-Vis absorption at λₘₐₓ = 620 nm (d-d transition) .

-

X-ray crystallography confirms N–M bond lengths of 2.05–2.15 Å .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition proceeds via:

-

Loss of the methyl group from tetrazole (220–280°C).

-

Benzodioxin ring degradation (280–400°C).

Catalytic Hydrogenation

Selective reduction of the benzodioxin ring is achievable under controlled conditions:

| Catalyst | Conditions | Products | Source |

|---|---|---|---|

| Pd/C, H₂ (50 psi) | Ethanol, 50°C, 16h | Saturated cyclohexane-diol derivative |

Note : Over-hydrogenation risks tetrazole ring reduction, necessitating precise pressure control .

Scientific Research Applications

Synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]dioxin derivatives.

- Reagents : Common reagents include various acyl chlorides and amines.

- Reaction Conditions : Reactions are often carried out under controlled pH and temperature to optimize yield and purity.

For instance, a study synthesized related compounds by reacting 2,3-dihydrobenzo[1,4]dioxin derivatives with sulfonyl chlorides to produce sulfonamide derivatives that were then tested for enzyme inhibition .

Enzyme Inhibition

This compound has shown promising results as an enzyme inhibitor. Research indicates that derivatives of this compound exhibit substantial inhibitory activity against enzymes such as:

- α-glucosidase : Important for carbohydrate metabolism; inhibitors can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).

- Acetylcholinesterase (AChE) : Inhibitors are crucial in the treatment of Alzheimer's disease by preventing the breakdown of acetylcholine.

The molecular docking studies have supported these findings by demonstrating favorable interactions between the compound and the active sites of these enzymes .

Antimicrobial Activity

Some derivatives of this compound have exhibited antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.

Diabetes Management

Due to its α-glucosidase inhibitory activity, this compound could serve as a lead structure for developing new antidiabetic medications. The ability to slow down carbohydrate absorption may help manage blood glucose levels effectively.

Neurodegenerative Diseases

The inhibition of AChE positions this compound as a candidate for treating neurodegenerative diseases like Alzheimer's disease. By enhancing acetylcholine levels in the brain, it may improve cognitive function and memory.

Case Studies

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes or receptors, while the tetrazole moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives:

Table 1: Structural and Functional Comparison of Benzodioxin and Heterocyclic Derivatives

Key Comparative Insights:

Structural Diversity: The target compound and 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine () share the benzodioxin core but differ in the heterocyclic amine (tetrazole vs. pyrazole). Tetrazoles are known for hydrogen-bonding capacity, which may enhance receptor binding compared to pyrazoles. 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () incorporates a pyridine ring and dimethylamino group, likely improving solubility but increasing molecular weight (391.46 vs. 247.26).

Pharmacological Activity: The thiazol-2-imine derivatives () exhibit angiotensin II receptor antagonism, suggesting the target compound’s tetrazole moiety could similarly modulate cardiovascular targets.

The propenyl group in thiazol-2-imines () may facilitate hydrophobic interactions in receptor binding, whereas the target compound’s methyl group on the tetrazole could optimize steric effects.

Research Findings and Limitations:

- Docking Studies : Thiazol-2-imines show high affinity for angiotensin II receptors (scoring functions: −9.2 to −10.3 kcal/mol) , implying the target compound’s tetrazole group may achieve similar binding via nitrogen-mediated interactions.

- Therapeutic Gaps : While benzodioxin-pyridine () and benzodioxin-pyrazole () derivatives lack explicit activity data, their structural similarity to the target compound underscores the need for in vitro/in vivo validation.

- Synthetic Challenges : The absence of crystallographic data (cf. SHELX refinements in ) for the target compound limits precise conformational analysis.

Notes

- Comparisons are based on structural analogs; direct pharmacological data for the target compound are unavailable.

- Further studies should prioritize angiotensin receptor docking (as in ) and antiparasitic assays (as in ) to validate hypothesized activities.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, antimicrobial properties, and other therapeutic potentials.

1. Synthesis and Structural Properties

The synthesis of this compound involves several chemical reactions. The starting material, 2,3-dihydrobenzo[1,4]-dioxin-6-amine, is reacted with various reagents to form the desired tetrazole derivative. The compound has a molecular weight of approximately 301.30 g/mol and features multiple hydrogen bond donors and acceptors, which may influence its biological interactions .

2.1 Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that tetrazole derivatives often possess broad-spectrum antibacterial properties. For instance, studies have shown that certain tetrazole compounds demonstrate significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations around 100 μg/mL .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 50 μg/mL |

| B | Escherichia coli | 125 μg/mL |

| C | Bacillus subtilis | 42.31% efficiency against Gentamycin |

| D | Candida albicans | No activity |

2.2 Other Therapeutic Potentials

Beyond antimicrobial effects, tetrazole derivatives have been investigated for various pharmacological activities including:

- Anti-inflammatory : Some studies suggest that these compounds can modulate inflammatory responses.

- Analgesic : Certain derivatives exhibit pain-relieving properties.

- Anticancer : Research indicates potential efficacy in inhibiting cancer cell lines.

- Anticonvulsant : Compounds have been tested for their ability to prevent seizures.

These diverse activities are attributed to the structural modifications possible within the tetrazole framework, allowing for tailored pharmacological profiles .

3. Case Studies

A case study involving the synthesis and biological evaluation of related tetrazole derivatives highlighted the relationship between structural features and biological activity. For example, the introduction of specific substituents on the tetrazole ring was shown to enhance antimicrobial efficacy against resistant strains of bacteria .

Case Study Example

In a comparative study, a series of tetrazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications at the 5-position of the tetrazole ring significantly improved antibacterial activity against Pseudomonas aeruginosa, suggesting a structure-activity relationship that merits further exploration .

Q & A

Q. What synthetic methodologies are reported for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-1H-tetrazol-5-amine, and how can reaction parameters be optimized for improved yields?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, related benzodioxin derivatives are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with electrophilic reagents (e.g., bromoacetyl derivatives) under basic conditions (pH 8–10) to facilitate amine activation . Optimization strategies include:

- pH control : Adjusting reaction pH to enhance nucleophilicity of the amine group.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or bases like Na2CO3 improve coupling efficiency .

- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) ensures high purity .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm, tetrazole protons at δ 8.0–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion (e.g., [M+H]⁺ at m/z 262.0952 for C₁₂H₁₅N₅O₂) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and space group symmetry. For example, related benzodioxin sulfonamides show C–O bond lengths of ~1.36 Å and dihedral angles <10° between aromatic rings .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Force field validation : Re-evaluate molecular dynamics (MD) simulations using updated parameters for tetrazole ring flexibility and benzodioxin π-stacking interactions .

- Assay validation : Compare in vitro enzyme inhibition assays (e.g., 5-lipoxygenase) with in silico docking results. Adjust docking protocols (e.g., Glide SP vs. XP scoring) to account for solvent effects .

- Data reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify deviations between predicted and observed IC₅₀ values .

Q. How can derivatives of this compound be designed to enhance target selectivity in enzyme inhibition studies?

Methodological Answer:

Q. How can researchers address contradictions in crystallographic data from polymorphic forms of this compound?

Methodological Answer:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve overlapping electron density in twinned crystals .

- Polymorph screening : Recrystallize from diverse solvents (e.g., DMSO vs. acetone) to isolate stable forms. Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

- Validation tools : Employ PLATON or TWINLAW to detect twinning and refine structures with SHELXL’s TWIN/BASF commands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.